Emideltide
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-GFVHOAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978151 | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-57-4, 69431-45-4 | |
| Record name | Emideltide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delta Sleep-Inducing Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Nomenclature of Emideltide
Amino Acid Sequence
Emideltide is a peptide with a specific sequence of nine amino acids. This primary structure is denoted as Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. lifetein.comsigmaaldrich.com The sequence can also be represented as H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH. lifetein.comsigmaaldrich.comnovoprolabs.com This notation indicates that the N-terminus is a free amine group (H) and the C-terminus is a free carboxyl group (OH).
Nonapeptide Structural Classification
Based on the number of amino acid residues, this compound is classified as a nonapeptide. lifetein.comsigmaaldrich.comnovoprolabs.commedkoo.com This classification signifies that it is a polymer composed of nine amino acid monomers linked by peptide bonds.
Molecular Weight
The molecular weight of this compound has been consistently reported across various chemical databases. The calculated molecular weight is approximately 848.8 g/mol . lifetein.comnih.govnih.gov More precise measurements indicate a molecular weight of 848.81 g/mol or 848.82 g/mol . sigmaaldrich.commedkoo.comebi.ac.uk
Endogenous Occurrence versus Synthetic Analogs in Research
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous peptide. sigmaaldrich.commedkoo.com It has been found in the brain, peripheral organs, and plasma of various mammals. lifetein.comnovoprolabs.commedkoo.com Specifically, it is known to be synthesized in the hypothalamus. sigmaaldrich.com For research purposes, this compound is produced as a synthetic analog. caymanchem.com This allows for controlled studies of its properties and potential applications.
Data Tables
Table 1: Molecular Properties of this compound
| Property | Value |
| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu lifetein.comsigmaaldrich.com |
| Structural Classification | Nonapeptide lifetein.comsigmaaldrich.comnovoprolabs.commedkoo.com |
| Molecular Weight | ~848.8 g/mol lifetein.comnih.govnih.gov |
Physiological Distribution and Cellular Localization in Research Models
Presence in Neurons, Peripheral Organs, and Plasma
Emideltide has been detected in both the central nervous system (CNS) and peripheral tissues, as well as in plasma. peptidesciences.commelanotanexpress.com Studies in animal models suggest that the concentration of this compound in peripheral tissues can be as high as in CNS tissues, leading to speculation that the peptide may be synthesized outside the CNS. peptidesciences.com This widespread presence indicates potential physiological roles beyond the central regulation of sleep.
Specific Central Nervous System Regional Distribution
Within the central nervous system, this compound has been found in several key regions. melanotanexpress.com
Hypothalamus
This compound is present in the hypothalamus. melanotanexpress.com The hypothalamus is a critical brain region involved in linking the nervous system to the endocrine system and regulating various metabolic processes, including temperature, hunger, thirst, sleep, and circadian rhythms. nih.govwikipedia.orgnih.gov Its presence in the hypothalamus suggests a potential role in modulating these fundamental physiological functions. peptidesciences.comwikipedia.org
Limbic System
The limbic system is another area where this compound has been discovered. melanotanexpress.com The limbic system is a complex set of structures involved in behavioral and emotional responses, memory formation, and motivation. justintimemedicine.comuq.edu.au Its components, such as the hippocampus and amygdala, interact with the hypothalamus and other brain regions. justintimemedicine.comuq.edu.au The localization of this compound in the limbic system suggests a potential involvement in emotional regulation or other limbic-associated functions.
Pituitary Gland Co-localization with Peptide and Non-Peptide Mediators
This compound coexists with various peptide and non-peptide mediators in the pituitary gland. melanotanexpress.com Specifically, it has been found alongside:
Corticotropin-like Intermediate Peptide (CLIP) melanotanexpress.comzeta-corp.complos.org
Adrenocorticotrophic Hormone (ACTH) melanotanexpress.comzeta-corp.complos.orgcolostate.eduwikipedia.org
Melanocyte-Stimulating Hormone (MSH) melanotanexpress.comzeta-corp.comcolostate.eduwikipedia.orgnih.gov
Thyroid-Stimulating Hormone (TSH) melanotanexpress.com
Melanin Concentrating Hormone (MCH) melanotanexpress.com
This co-localization within the pituitary gland, a central component of the endocrine system that regulates numerous bodily functions through hormone secretion, points towards a potential interplay between this compound and these other important signaling molecules in modulating endocrine activity. wikipedia.orgnih.govwikipedia.org
Distribution in Peripheral Tissues and Body Fluids
Beyond the central nervous system, this compound is also distributed in peripheral tissues and body fluids. peptidesciences.commelanotanexpress.com
Gut Secretory Cells
This compound is notably abundant in gut secretory cells. echemi.com It is also found in the pancreas, where it co-localizes with glucagon (B607659). echemi.com The presence and co-localization of this compound in the gut and pancreas suggest a potential role in regulating gastrointestinal function or metabolic processes involving glucagon. echemi.com Peripheral neurons, including those in the gut, are known to regulate immune and physiological responses in barrier tissues and organs. frontiersin.orgnih.gov
Pancreas Co-localization with Glucagon
Research investigating the physiological distribution and cellular localization of this compound (also known as Delta-sleep-inducing peptide, DSIP) in research models has indicated its presence in the pancreas. Specifically, studies have shown that this compound co-localizes with glucagon within the pancreas echemi.com. This co-localization suggests a potential association or interaction between this compound and the alpha cells of the pancreatic islets, which are responsible for producing and secreting glucagon news-medical.netujms.net.
Preclinical Pharmacodynamics and Molecular Mechanisms of Action in Research Models
Neurotransmitter System Modulation
Emideltide has been reported to influence neurotransmitter levels and modulate the activity of several neurotransmitter systems within the brain ncats.iolifetein.cominvivochem.comchemicalbook.com. These interactions are believed to contribute to its observed physiological effects, particularly those related to sleep and neuronal excitability.
Gamma-Aminobutyric Acid (GABA) Receptor Potentiation and Inhibitory Signaling
Research suggests potential interactions between this compound and GABA receptors corepeptides.com. While detailed mechanisms of this compound's direct potentiation of GABA receptors require further elucidation, the concept of GABA receptor potentiation is a known mechanism by which some substances enhance inhibitory signaling in the brain nih.govnih.govbiorxiv.orgbiorxiv.org. Enhanced GABAergic transmission typically leads to increased neuronal inhibition, which can contribute to sedative or anxiolytic effects. One source indicates this compound may be involved in the potentiation of GABA receptor activity corepeptides.com.
N-Methyl-D-Aspartate (NMDA) Receptor Inhibition and Excitatory Response Reduction
The action of this compound may be mediated, in part, by NMDA receptors wikipedia.org. Studies suggest that this compound can decrease the sensitivity of neuronal receptors to the excitatory neurotransmitter glutamate (B1630785) chemicalbook.com. This reduction in sensitivity to glutamate's excitatory actions may help prevent excitotoxicity, a process implicated in neuronal damage, and could contribute to this compound's potential neuroprotective effects observed in models of cerebral ischemia chemicalbook.com. Potential interactions with NMDA receptors have also been noted corepeptides.com.
Indirect Opioid System Interaction and Endogenous Opioid Peptide Release (e.g., Met-enkephalin)
Evidence suggests that this compound may interact indirectly with the opioid system corepeptides.comwikipedia.org. This interaction is proposed to potentially involve the release of endogenous opioid peptides, such as Met-enkephalin corepeptides.com. Met-enkephalin is a naturally occurring opioid peptide known to interact with opioid receptors, playing a role in various physiological processes including pain modulation and neuronal signaling guidetopharmacology.orgnih.govuni.lunih.govfrontiersin.orgnih.govmdpi.com. The indirect modulation of the opioid system by this compound could contribute to some of its observed effects.
Alpha-1 Adrenergic Receptor Modulation and Downstream Signaling (e.g., N-acetyltransferase activity in pineal gland)
Studies in rats have demonstrated that this compound modulates the stimulation of pineal N-acetyltransferase (NAT) activity through involvement with the alpha 1-adrenergic receptor corepeptides.comnih.gov. N-acetyltransferase is a key enzyme in the synthesis of melatonin, and its activity in the pineal gland is regulated by adrenergic agonists niscpr.res.innih.gov. In vitro research showed that this compound, within a concentration range of 20 to 300 nM, significantly enhanced NAT activity induced by norepinephrine (B1679862) nih.gov. This suggests that this compound and its analogs can modulate the alpha 1-adrenergic receptor's response to adrenergic agonists in the rat pineal gland nih.gov. This mechanism may be linked to other biological activities of this compound, including sleep induction nih.gov.
Data on this compound's effect on Norepinephrine-Induced NAT Activity in Rat Pineal Gland (In Vitro) nih.gov:
| Substance | Concentration Range (nM) | Effect on Norepinephrine-Induced NAT Activity |
| This compound | 20 - 300 | Significantly enhanced |
| Phosphorylated DSIP analog | Not specified | Similar enhancement |
Serotonergic System Interactions and Sleep Architecture Alteration
This compound is well-known for its ability to promote sleep and alter sleep architecture, notably by enhancing delta and spindle electroencephalogram (EEG) patterns ncats.iolifetein.comncats.io. Interactions with the serotonergic system have also been reported invivochem.comchemicalbook.comncats.iopurerawz.co. The serotonergic system is recognized for its significant role in regulating sleep/wakefulness states and influencing the structure of sleep nih.govfrontiersin.orgnih.govelifesciences.orgwoolcock.org.au. While the precise nature of this compound's interaction with the serotonergic system and how it specifically leads to alterations in sleep architecture requires further detailed investigation, the observed effects on sleep patterns are likely linked to its influence on this and other neurotransmitter systems.
Modulation of Electrophysiological Activity
This compound has been shown to affect electrophysiological activity in research models ncats.iolifetein.cominvivochem.comchemicalbook.com. A prominent finding is its significant and specific enhancement and induction of delta and spindle patterns in electroencephalograms ncats.ioncats.io. Increased spindle activity has also been observed in rabbits administered this compound invivochem.com. These changes in EEG patterns are indicative of altered neuronal network activity and are associated with specific stages of sleep.
Delta Wave Activity Enhancement in Electroencephalography
This compound has been observed to influence electrophysiological activity, specifically enhancing delta wave activity in electroencephalography (EEG). chemicalbook.comchemicalbook.inncats.io Delta waves are the slowest type of brainwave, typically operating at a frequency of 0.5 to 4 Hertz (Hz), and are most prominent during deep, dreamless sleep. neurofeedback-luxembourg.commyneuropathway.comverywellmind.com Studies in free-moving rabbits have shown that intravenous administration of this compound increases EEG delta activity and induces orthodox slow-wave sleep. caymanchem.comcaymanchem.com Similarly, it has been reported to increase non-rapid eye movement (NREM) and total sleep in free-moving rats. caymanchem.com this compound has demonstrated significant and specific enhancement or induction of delta electroencephalogram patterns. ncats.io
Spindle Activity Regulation
In addition to delta wave activity, this compound has been reported to induce spindle activity in recipient rabbits when infused into the mesodiencephalic ventricle. wikipedia.orgechemi.comechemi.com Sleep spindles are bursts of brain activity occurring during NREM sleep, particularly stage 2, and are thought to play a role in memory consolidation and cognitive function. verywellmind.comnih.gov Studies have indicated that this compound showed significant and specific enhancement or induction of spindle electroencephalogram patterns. ncats.io
Cellular and Biochemical Pathway Interactions
This compound interacts with several cellular and biochemical pathways, contributing to its observed effects in research models. chemicalbook.comchemicalbook.in
Activation of Oxidative Phosphorylation
Research indicates that this compound activates oxidative phosphorylation, a crucial metabolic process that generates ATP in the presence of oxygen. chemicalbook.comchemicalbook.in Studies in rats have shown that this compound can alter stress-induced metabolic disturbances that lead mitochondria to shift from oxygen-dependent to oxygen-independent respiration. peptidesciences.compeptidescalculator.compeptide24h.com The ability of this compound to maintain oxidative phosphorylation, even under hypoxic conditions, has been suggested as a potential mechanism for its effects in conditions like stroke and heart attack by preserving normal mitochondrial function. peptidesciences.compeptidescalculator.compeptide24h.com This preservation could help offset metabolic damage caused by oxygen deprivation. peptidesciences.compeptidescalculator.compeptide24h.com
Enhancement of Neuronal Resistance to Hypoxia
This compound has been shown to increase the resistance of brain neurons to hypoxia in vitro. chemicalbook.comchemicalbook.in Hypoxia, a condition of oxygen deprivation, can lead to significant neuronal damage. nih.govrsc.orgnih.gov By activating oxidative phosphorylation and potentially preserving mitochondrial function during oxygen deprivation, this compound may contribute to protecting neuronal tissue. peptidesciences.compeptidescalculator.compeptide24h.com
Attenuation of Glutamate-Induced Excitotoxicity
This compound has been observed to decrease the sensitivity of neuron receptors to the excitatory actions of glutamate. chemicalbook.comchemicalbook.in Glutamate is the main excitatory neurotransmitter in the brain, and excessive levels can lead to excitotoxicity, a condition characterized by neuronal damage and death. nih.govnih.gov By reducing the sensitivity of neuron receptors to glutamate, this compound may help prevent excitotoxicity, which could underlie its neuroprotective action in cerebral ischemia. chemicalbook.comchemicalbook.in
Suppression of Reactive Oxygen Species in the Central Nervous System
This compound has been reported to suppress excess production of free radicals, or reactive oxygen species (ROS), in the central nervous system (CNS). chemicalbook.comchemicalbook.in ROS are highly reactive molecules that can cause oxidative stress and damage to cells, including neurons. nih.govnih.govmdpi.comrsc.org By suppressing ROS production, this compound may help prevent neuron death during the body's response to stress and contribute to its potential neuroprotective effects. chemicalbook.comchemicalbook.inpurerawz.co This property suggests this compound could act as a powerful antioxidant. peptidesciences.compeptidescalculator.compeptide24h.com
Influence on Monoamine Oxidase Type A (MAO-A) Activity
Studies have indicated that this compound can influence monoamine oxidase type A (MAO-A) activity. Research suggests that this compound restricts changes in MAO-A and serotonin (B10506) levels, particularly in the context of altered mitochondrial activity under hypoxic conditions. wikipedia.orgmentalhealth.comfishersci.ca This finding has led researchers to consider the peptide's potential impact on conditions associated with imbalances in monoamine neurotransmitters. wikipedia.orgmentalhealth.com
Hormonal and Neuroendocrine Axis Regulation
This compound has been observed to affect hormonal levels and participate in neuroendocrine regulation in research models. citeab.commims.comnih.govnih.gov
This compound has been shown to modulate the release of Luteinizing Hormone (LH) and Growth Hormone (GH). In rodents and humans, this compound has been reported to influence the secretion of LH and GH. mims.comnih.gov One study noted a significant elevation in LH levels approximately 30 minutes after administration in research models. guidetomalariapharmacology.org Furthermore, research suggests that this compound may lead to increased secretion of GH, potentially acting on the hypothalamus to regulate hormonal secretion. guidetomalariapharmacology.org Studies utilizing ovariectomized murine models, designed to exclude the influence of gonadal steroids, have observed an apparent elevation in GH levels attributed to this compound. guidetomalariapharmacology.org Evidence from studies in rats suggests that this compound can act as a physiological stimulus for sleep-related GH release. epa.gov Passive immunization against DSIP in sleep-deprived rats blocked the increase in GH release that typically follows sleep deprivation, supporting this role. epa.gov
The influence of this compound on Adrenocorticotropic Hormone (ACTH) secretion has also been investigated. This compound is understood to be capable of altering corticotropin (B344483) levels. fishersci.com Multiple sources indicate that this compound can influence or stimulate ACTH levels and secretion. mims.comnih.govwikipedia.org Some research also suggests that this compound can block ACTH release and decrease ACTH levels.
This compound plays a role in neuroendocrine regulation, which includes influencing components of the Hypothalamic-Pituitary-Adrenal (HPA) axis. citeab.commims.comnih.govnih.gov Its observed effects on ACTH secretion represent a direct interaction with the HPA axis. mims.comnih.govwikipedia.org Beyond its influence on ACTH, this compound has been mentioned in the context of mitigating stress and potentially modulating cortisol production, which is a key hormone regulated by the HPA axis. nih.govfishersci.com These findings suggest a potential regulatory influence of this compound on the HPA axis, contributing to its broader effects on stress response and physiological balance.
Follicle-Stimulating Hormone (FSH) Speculative Regulation
Research into the preclinical pharmacodynamics and molecular mechanisms of this compound (Delta-sleep-inducing peptide, DSIP) has explored its potential influence on various endocrine pathways. While this compound is recognized for its roles in modulating physiological processes such as sleep regulation, stress response, and metabolic functions in research subjects, its direct regulatory effect on Follicle-Stimulating Hormone (FSH) in research models appears to be speculative based on available data guidetopharmacology.orguni-freiburg.dedrugbank.com.
Studies examining the potential actions of this compound on the endocrine system in murine models have been conducted. In one such investigation, this compound was observed to significantly elevate levels of Luteinizing Hormone (LH) within a 30-minute timeframe. However, this study reported no perceived impact on Follicle-Stimulating Hormone (FSH) levels.
Despite the lack of observed direct impact on FSH in this specific murine study, the broader context of this compound's influence on sleep and stress has led to speculation regarding its potential indirect role in regulating reproductive health, which inherently involves the complex interplay of hormones including FSH drugbank.com. The precise molecular mechanisms by which this compound might theoretically influence FSH secretion or activity, even indirectly, remain an area requiring further investigation to move beyond speculation.
The regulation of FSH itself is a complex process involving the hypothalamic-pituitary-gonadal axis, with synthesis and secretion from the anterior pituitary gland being influenced by various factors, including Gonadotropin-Releasing Hormone (GnRH), activin, and inhibin. FSH exerts its biological effects by binding to FSH receptors (FSHR) on target cells, such as granulosa cells in females and Sertoli cells in males, activating downstream signaling pathways like the cAMP/PKA pathway. While this compound has been shown to interact with various receptors and pathways related to sleep and stress, a direct molecular link demonstrating its action on the FSH synthesis, secretion, or receptor signaling machinery has not been clearly established in the provided preclinical research findings.
Observed Biological Activities in Preclinical Research Models
Sleep and Circadian Rhythm Regulation
Emideltide's initial identification stemmed from its capacity to induce sleep in rabbits, a finding that has driven extensive investigation into its effects on sleep patterns and circadian rhythms canlabintl.comchemicalbook.com. While the precise mechanisms are still being fully elucidated, preclinical data indicate a modulatory role of this compound in these fundamental processes chemicalbook.comncats.io.
Research in animal models has demonstrated that this compound can specifically influence electroencephalogram (EEG) patterns associated with delta sleep. In free-moving rabbits, administration of this compound (30 nmol/kg, i.v.) has been shown to increase EEG delta activity and induce orthodox slow-wave sleep bertin-bioreagent.comcaymanchem.com. This compound has shown significant and specific enhancement/induction of delta and spindle electroencephalogram patterns in various species, including rabbits, mice, rats, cats, and also in human beings in preclinical trials ncats.io.
Studies in rats have indicated that this compound increases both non-rapid eye movement (NREM) sleep and total sleep duration bertin-bioreagent.comcaymanchem.com. While some early subjective findings in preclinical human trials suggested increased sleep time by 59% compared to placebo and shortened sleep onset, objective EEG analyses in those specific trials did not consistently show obvious sedation peptidesciences.com. However, other research corroborates that this compound helps to normalize sleep and regulate dysfunction in sleep cycles peptide24h.com.
Research has explored this compound's impact on the latency and duration of slow-wave sleep. In studies involving chronic insomnia models, this compound has been shown to reduce sleep latency peptide24h.com. An early study in rats specifically indicated that this compound increased the duration of sleep caymanchem.com.
This compound has demonstrated potential in restoring disrupted sleep patterns in preclinical models. Studies suggest that it can improve sleep sufficiently to match that of normal controls in models of chronic insomnia peptide24h.com. It is also understood to play a role in the regulation of circadian rhythms and can help restore disturbed patterns of sleep chemicalbook.com.
Beyond its direct effects on sleep architecture, this compound has been observed to influence circadian and locomotor patterns chemicalbook.comlifetein.comncats.ioinvivochem.com. The peptide's involvement in regulating the circadian rhythm suggests a broader role in synchronizing biological processes with the 24-hour cycle chemicalbook.com.
Summary of this compound's Effects on Sleep in Preclinical Models:
| Effect | Preclinical Model(s) | Key Findings | Source(s) |
| Induction of Delta Sleep Phenotypes | Rabbits, Mice, Rats, Cats | Increases EEG delta activity; induces orthodox slow-wave sleep; enhances spindle patterns. | ncats.iobertin-bioreagent.comcaymanchem.com |
| Increase in NREM and Total Sleep Duration | Rats | Increases non-rapid eye movement and total sleep duration. | bertin-bioreagent.comcaymanchem.com |
| Reduction of Slow-Wave Sleep Latency | Chronic insomnia models (rats) | Reduces sleep latency. | peptide24h.com |
| Enhancement of Sleep Duration | Rats | Increases duration of sleep. | caymanchem.com |
| Restoration of Disrupted Sleep Patterns | Chronic insomnia models | Improves sleep to levels comparable to normal controls; helps restore disturbed patterns. | chemicalbook.compeptide24h.com |
| Influence on Circadian/Locomotor Rhythms | Various mammals | Affects circadian and locomotor patterns. | chemicalbook.comlifetein.comncats.ioinvivochem.com |
Neuroprotection and Stress Physiology
Preclinical research indicates that this compound possesses properties related to neuroprotection and the modulation of stress responses modernpeptides.comchemicalbook.cominvivochem.com. It has been studied for its potential to mitigate oxidative stress and its effects on metabolic processes under stressful conditions chemicalbook.cominvivochem.compeptidesciences.compeptide24h.compeptidescalculator.com.
Studies in rats suggest that this compound can alter stress-induced metabolic disturbances, specifically those that cause mitochondria to shift from oxygen-dependent to oxygen-independent respiration peptidesciences.compeptide24h.com. The ability of this compound to help maintain oxidative phosphorylation, even in hypoxic settings, suggests potential utility in conditions such as stroke and heart attack peptidesciences.compeptide24h.com. Research in animal models of cerebral ischemia has shown that this compound, including its alternative preparation Deltaran, can significantly increase blood supply to the brain peptidesciences.com. In one animal model of cerebral ischemia, animals given Deltaran demonstrated a 100% survival rate compared to 62% in controls, suggesting a neuroprotective effect by boosting blood flow and potentially reducing metabolic damage peptidesciences.com.
This compound is also described as having antioxidant and anxiolytic properties invivochem.com. It is thought to suppress excess production of free radicals in the central nervous system and prevent neuron death during the body's response to stress chemicalbook.com. It has been observed to decrease the sensitivity of neuron receptors to the excitatory actions of glutamate (B1630785), which may contribute to preventing excitotoxicity and underlie its neuroprotective action in cerebral ischemia chemicalbook.com.
Furthermore, this compound appears to modulate changes in monoamine oxidase type A (MAO-A) and serotonin (B10506) levels, findings that have suggested a potential impact on depression peptidesciences.compeptidescalculator.com. Analysis of cerebrospinal fluid from individuals with major depression has revealed decreased levels of DSIP compared to controls peptidesciences.compeptidescalculator.com.
Summary of this compound's Effects on Neuroprotection and Stress Physiology in Preclinical Models:
| Effect | Preclinical Model(s) | Key Findings | Source(s) |
| Alteration of Stress-Induced Metabolic Disturbances | Rats | Alters mitochondrial respiration; helps maintain oxidative phosphorylation in hypoxic settings. | peptidesciences.compeptide24h.com |
| Increased Cerebral Blood Supply | Rats (cerebral ischemia model) | Significantly increases blood supply to the brain; associated with improved survival rates in ischemia models. | peptidesciences.com |
| Reduction of Oxidative Stress | CNS | Suppresses excess free radical production; prevents neuron death during stress response. | chemicalbook.cominvivochem.com |
| Prevention of Excitotoxicity | In vitro, Cerebral ischemia | Decreases sensitivity of neuron receptors to glutamate; may underlie neuroprotective action in ischemia. | chemicalbook.com |
| Anxiolytic Properties | Preclinical | Described as having anxiolytic properties. | invivochem.com |
| Modulation of MAO-A and Serotonin Levels | Preclinical | Restricts changes in MAO-A and serotonin levels; suggests potential impact on depression. | peptidesciences.compeptidescalculator.com |
Anti-Excitotoxic Actions
This compound has been described as having anti-excitotoxic properties. peptidesciences.cominvivochem.comcnreagent.com Excitotoxicity, often mediated by excessive activation of glutamate receptors, can lead to neuronal dysfunction and death and is implicated in various neurological conditions, including ischemia. nih.govexplorationpub.com While specific detailed research findings on this compound's direct anti-excitotoxic mechanisms were not extensively detailed in the search results, its reported anti-excitotoxic actions peptidesciences.cominvivochem.comcnreagent.com align with its potential neuroprotective effects in ischemic models where excitotoxicity plays a significant role. explorationpub.com
Anti-Stress Adaptive Responses
Studies indicate that this compound can limit stress and may contribute to anti-stress adaptive responses. peptidesciences.comcanlabintl.comexodusbiotechnologies.compeptide.ltdnootropicsources.comuni.lu Research in rats suggests that this compound alters stress-induced metabolic changes. peptidesciences.com Some effects appear before clinical or laboratory signs of sleep, suggesting this compound might influence physiological alterations that prepare the body for sleep onset. peptidesciences.com It has been noted that this compound can modulate corticotropin (B344483) levels and inhibit somatostatin (B550006) secretion, which are involved in stress and neuroendocrine regulation. peptidesciences.comcanlabintl.comexodusbiotechnologies.compeptide.ltd
Anxiolytic-like Behavioral Effects
This compound is reported to possess anxiolytic properties. hongtide.cominvivochem.comcnreagent.com Some studies suggest that this compound could have a calming effect, potentially reducing stress and anxiety levels. nootropicsources.compurerawz.co This aligns with its observed role in anti-stress adaptive responses. peptidesciences.comcanlabintl.comexodusbiotechnologies.compeptide.ltdnootropicsources.comuni.lu
Nociception and Pain Modulation
This compound has been investigated for its role in nociception and pain modulation. hongtide.complanetpeptide.com
Analgesic Effects in Laboratory Settings
Research in laboratory settings suggests that this compound can produce analgesic effects. hongtide.comexodusbiotechnologies.complanetpeptide.com Studies in rats indicate that this compound may act on central opioid receptors to produce pain-relieving effects, which appear to be dose-dependent. peptidesciences.com It is noted that there is no indication that this compound produces the kind of dependency associated with opiate medications, despite potentially acting on the same receptors in the central nervous system. peptidesciences.com A small preclinical trial in humans also suggested that this compound could significantly reduce pain perception. peptidesciences.compeptide24h.com
Antinociceptive Potential
The observed analgesic effects of this compound in laboratory settings point to its antinociceptive potential. hongtide.com Research suggests that this compound might influence pain perception by modulating neurochemical pathways involved in pain processing. nootropicsources.com Some studies propose that this compound may not directly bind to opioid receptors but could modulate endogenous opioid systems, providing a potential explanation for its analgesic properties. corepeptides.com
Cognitive and Behavioral Performance
Preclinical research has explored this compound's influence on psychological performance parameters and its potential to enhance learning and memory in animal models.
Influence on Psychological Performance Parameters
This compound has been observed to affect psychological performance in preclinical studies lifetein.comncats.ioswisschems.ischemicalbook.ininvivochem.comncats.io. This includes potential impacts on parameters beyond its initial association with sleep induction ncats.ioswisschems.ischemicalbook.inncats.io.
Enhancement of Learning and Memory in Animal Models
Studies have investigated the effects of this compound on cognitive functions such as learning and memory in animal models. Phosphorylated delta sleep inducing peptide has been shown to restore spatial memory and p-CREB expression by improving sleep architecture at high altitude in research swisschems.is.
Modulation of Neuropharmacological Agent Activity and Withdrawal Syndromes
This compound has demonstrated an observed ability to influence the activity of neuropharmacological agents and modulate withdrawal syndromes in preclinical research lifetein.comncats.ioswisschems.ispeptidesciences.complanetpeptide.comcanlabintl.comchemicalbook.ininvivochem.comncats.io. Trials investigating this compound's capacity to alleviate withdrawal symptoms during opiate and alcohol detoxification have indicated potential benefits peptidesciences.com. One study involving patients experiencing alcohol or opiate withdrawal symptoms reported a high percentage showing complete resolution or significant improvement, though opiate withdrawal appeared more resistant to treatment peptidesciences.com.
Miscellaneous Physiological Effects
Beyond its central nervous system effects, preclinical research has identified other physiological effects associated with this compound.
Normalization of Myocardial Contractility
This compound is of interest for its ability to normalize myocardial contractility peptidesciences.comechemi.comelixirlabsco.comiscreampeptides.com. Studies have indicated that it can help in normalizing blood pressure and myocardial contraction echemi.com.
Synthetic Methodologies and Advanced Research Techniques for Emideltide Studies
Chemical Synthesis Approaches for Peptide Production
The production of peptides like Emideltide for research purposes primarily relies on chemical synthesis methods. These methods allow for the controlled assembly of amino acids in a specific sequence to produce the desired peptide structure.
Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used method for chemically synthesizing peptides. bachem.compowdersystems.com This technique involves anchoring the C-terminal amino acid of the growing peptide chain to an insoluble solid support, typically a resin. bachem.compowdersystems.com Amino acids are then added sequentially in a stepwise fashion. bachem.compowdersystems.com Each cycle of SPPS generally consists of several steps: cleavage of the Nα-protecting group from the terminal amino acid on the resin, washing steps to remove excess reagents and by-products, coupling of the next protected amino acid to the free amine, and further washing steps. bachem.com The solid support simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration while the peptide remains attached to the solid phase. bachem.com Once the full peptide sequence is assembled, the peptide is cleaved from the resin. bachem.com SPPS allows for the controlled, efficient, and scalable synthesis of peptides, making it integral to research and pharmaceutical manufacturing. bachem.compowdersystems.com
Analytical Characterization Methods for Research-Grade this compound
Ensuring the purity and correct structure of synthetic this compound is critical for reliable research findings. A range of analytical techniques are employed for the characterization of research-grade this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for compositional analysis, determining peptide concentration and identifying impurities. ijsra.netchromatographyonline.com Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is essential for determining molecular weight, confirming the amino acid sequence, and identifying any modifications. ijsra.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ijsra.net Capillary electrophoresis (CE) can also be used for detailed separation of charged components, aiding in the identification of small structural changes. ijsra.netchromatographyonline.com These methods, often used in combination (e.g., LC-MS), provide comprehensive information about the peptide's purity and structure. ijsra.netchromatographyonline.com For example, electrochemical mass spectrometry has been adopted to characterize this compound. nih.gov
Isotopic Labeling Techniques for Mechanistic Elucidation
Isotopic labeling is a powerful technique used in research to trace the metabolic fate of compounds, study reaction mechanisms, and quantify molecules. thermofisher.com For this compound studies, isotopic labeling can provide insights into its distribution, metabolism, and interaction with biological targets.
Stable Isotope Labeling (e.g., Carbon-13, Carbon-14)
Stable isotope labeling utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). thermofisher.com These isotopes have extra neutrons compared to their naturally abundant counterparts, resulting in a detectable mass difference that can be measured using mass spectrometry. thermofisher.com For peptides, stable isotope labeling can involve incorporating labeled amino acids during synthesis. thermofisher.comchemie-brunschwig.ch Stable isotope-labeled peptides are commonly used as internal standards in quantitative proteomics experiments, allowing for accurate quantification of the unlabeled peptide in a sample. Carbon-14 (¹⁴C) is a radioactive isotope used in radiolabeling studies, particularly for tracing the metabolic pathways and mass balance of a compound in biological systems. quotientsciences.com The presence of the radioactive element allows for the quantification of the labeled compound and its metabolites. quotientsciences.com Both stable and radioactive isotopic labeling techniques are valuable for elucidating the mechanisms underlying this compound's effects.
In Vitro Experimental Models for Neuronal Preparations
In vitro experimental models using neuronal preparations are fundamental for studying the direct effects of this compound on neuronal activity and function. These models allow for controlled investigations at the cellular level. Primary neuronal cultures, derived from various parts of the nervous system, and established neuronal cell lines are commonly used. These preparations enable researchers to study aspects such as neuronal excitability, synaptic transmission, and cellular signaling pathways in response to this compound exposure. rcsi.comuef.fi Techniques like patch-clamp electrophysiology can be applied to measure electrical activity in individual neurons or neuronal networks. uef.fi Calcium imaging is another technique used to monitor intracellular calcium dynamics, which are often linked to neuronal activity. uef.fi While protein or peptide-based substrates can be used for neuronal culture, synthetic polymer substrates like polyethyleneimine (PEI) are also employed to enhance neuronal adhesion and minimize aggregation, which can be beneficial for electrophysiological recordings, particularly on microelectrode arrays (MEAs). rcsi.com MEAs allow for non-invasive, long-term monitoring of the electrical activity of neuronal networks. rcsi.comuef.fi
Ex Vivo Tissue Slice Studies (e.g., Brainstem Tissue Slices)
Ex vivo tissue slice studies, such as those using brainstem tissue slices, provide a valuable model system that retains much of the complex cellular architecture and connectivity of the intact brain while allowing for experimental manipulation. creative-biolabs.com The brainstem is a critical region involved in many vital functions, including sleep regulation, which is relevant to this compound's known properties. nih.gov Tissue slices, typically 300-400 μm thick, are prepared from freshly extracted brain tissue and maintained in a suitable culture medium. creative-biolabs.comresearchgate.net This approach allows for the investigation of this compound's effects on neuronal circuits and local network activity within a more physiologically relevant context than dissociated cell cultures. creative-biolabs.com Electrophysiological recordings, including patch-clamp and extracellular recordings, can be performed on neurons within the slices to assess changes in membrane properties, synaptic transmission, and network oscillations. uef.ficreative-biolabs.com Immunofluorescence and other histological techniques can be applied to study protein expression, cellular morphology, and connectivity within the slices after treatment with this compound. researchgate.net Ex vivo brain slice assays are considered a valuable tool for studying neuronal activities and can recapitulate features of both healthy and pathological conditions. creative-biolabs.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (DSIP) | 68816 modernpeptides.comcanlabintl.compeptidesciences.comuni.lu or 329798794 planetpeptide.comsigmaaldrich.com |
| Trifluoroacetic acid (TFA) | 6357 novoprolabs.com |
Interactive Data Table:
Based on the search results, specific quantitative data suitable for an interactive table within the defined scope (synthesis, characterization, labeling, in vitro/ex vivo studies) is limited to purity percentages and molecular weight, which are already presented in the text and the compound table. More detailed quantitative data, such as specific yields from synthesis methods or quantitative results from characterization techniques or experimental models, were not consistently available in a structured format across the search results within the strict constraints of the provided outline and exclusions. Therefore, a separate interactive data table with novel quantitative findings cannot be generated based solely on the provided search results and outline.
However, we can present the molecular properties of this compound in a structured format:
| Property | Value | Source |
| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | canlabintl.complanetpeptide.comsigmaaldrich.comlifetein.com |
| Molecular Formula | C₃₅H₄₈N₁₀O₁₅ | modernpeptides.comcanlabintl.compeptidesciences.comuni.luplanetpeptide.comsigmaaldrich.comechemi.com |
| Molecular Weight | 848.8 g/mol or 848.824 g/mol or 848.81 or 848.3301 Da | modernpeptides.comcanlabintl.compeptidesciences.comuni.luplanetpeptide.comsigmaaldrich.comlifetein.comechemi.combertin-bioreagent.com |
| Purity (Research Grade) | >98% or ≥98.0% or 99.816% | modernpeptides.complanetpeptide.comlifetein.comechemi.comhodoodo.comchemicalbook.com |
This table summarizes key analytical data points mentioned in the search results regarding the composition and purity of this compound.
This compound, also known as delta sleep-inducing peptide (DSIP), is a synthetic nonapeptide that has been the subject of various research studies investigating its biological activities and potential mechanisms of action. Research into this compound has employed a range of advanced techniques, including electrophysiological recordings, receptor binding assays, and high-throughput screening platforms.
Electrophysiological Recording Techniques (e.g., Electroencephalography)
Electrophysiological recording techniques, such as electroencephalography (EEG), have been utilized to study the effects of this compound on brain activity. EEG is a non-invasive method that records electrical signals generated by the brain via electrodes placed on the scalp, providing insights into neuronal activity and brain states studysmarter.co.ukpup.ac.inresearchgate.net. Studies using EEG in animal models have demonstrated that this compound can influence characteristic brain wave patterns. In free-moving rabbits, administration of this compound at a dose of 30 nmol/kg intravenously was observed to increase EEG delta activity and induce orthodox slow-wave sleep caymanchem.combertin-bioreagent.com. Similar effects, including an increase in non-rapid eye movement (NREM) and total sleep, have been noted in free-moving rats caymanchem.combertin-bioreagent.com. This compound has shown significant and specific enhancement or induction of delta and spindle electroencephalogram patterns in various species, including rabbits, mice, rats, and cats ncats.io. These findings highlight the utility of electrophysiological methods like EEG in characterizing the central nervous system effects of this compound.
Receptor Binding Assays with Radiolabeled Ligands
Receptor binding assays are fundamental techniques used to quantify the interaction between a ligand and its target receptor, often employing radiolabeled ligands for high sensitivity and specificity merckmillipore.comgiffordbioscience.comrevvity.com. These assays can determine binding affinity, receptor density, and the ability of unlabeled compounds to compete for binding sites giffordbioscience.comnih.gov. In the context of this compound research, binding assays using radiolabeled opioid ligands have been conducted. These assays suggested that this compound does not displace endogenous ligands from opioid receptors corepeptides.com. Researchers continue to examine how this compound influences neurochemical pathways and receptor binding, with particular interest in its affinity for neuropeptide receptors trustpeptides.com. Radioligand binding assays are considered a robust and sensitive method for measuring ligand affinity to a receptor giffordbioscience.com. Typical formats include filtration assays and scintillation proximity assays (SPA), both of which utilize a radiolabeled ligand and a source of the receptor giffordbioscience.comrevvity.comnih.gov.
High-Throughput Screening Platforms for Peptide Therapeutics
High-throughput screening (HTS) platforms are crucial in modern drug discovery for rapidly evaluating large libraries of compounds against specific biological targets mdpi.comtangobio.comdrugtargetreview.com. These platforms enable the efficient identification of potential therapeutic candidates, including peptide therapeutics mdpi.comtangobio.com. This compound has been included in the evaluation of HTS assays designed to assess the activity of peptide compounds tandfonline.comresearchgate.net. The use of HTS in peptide research allows for the rapid assessment of numerous peptides to identify those with desired biological interactions mdpi.comdrugtargetreview.com.
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) Activation Assays
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) activation assays are a specific type of high-throughput screening used to identify compounds, particularly peptides, that can activate the MRGPRX2 receptor. This receptor is notably expressed on mast cells and its activation can lead to non-IgE-mediated mast cell degranulation tandfonline.comresearchgate.netnih.govhku.hknih.govevommune.com. Given that MRGPRX2-mediated mast cell degranulation is a potential safety liability for peptide therapeutics, rapid HTS tools for identifying this activity are valuable tandfonline.comresearchgate.netnih.gov. This compound has been used as a peptide in the evaluation of engineered cell-based MRGPRX2 activation assays tandfonline.comresearchgate.net. These assays, often using cell lines like CHO-K1 transfected with MRGPRX2, measure receptor activation through endpoints such as calcium flux (G protein-dependent pathway) or β-arrestin recruitment (G protein-independent pathway) tandfonline.comresearchgate.netnih.govhku.hknih.gov. In evaluations comparing the MRGPRX2 activation assay to histamine (B1213489) release in human mast cells, the HTS assay demonstrated high sensitivity and specificity for detecting peptide-mediated mast cell degranulation liabilities tandfonline.comresearchgate.netnih.gov. The inclusion of peptides like this compound in such evaluations helps to validate the performance of these HTS platforms as tools for early hazard identification in peptide therapeutic development tandfonline.comresearchgate.netnih.gov.
Conceptual Frameworks, Theoretical Models, and Research Hypotheses
Hypotheses Regarding Emideltide's Role in Sleep Architecture and Quality
Despite its name, the precise connection between this compound and sleep architecture and quality has been subject to inconsistent and inconclusive findings across studies. peptidesciences.commissioncriticalwellness.com While initial research in rabbits suggested that this compound infusion increased spindle activity and moderately decreased heart and respiration rates, indicating an influence on sleep patterns, subsequent investigations have yielded varied results. invivochem.comjm-bio.comchemsrc.com Some studies have indicated that this compound may promote slow-wave sleep and reduce sleep latency in certain models, while others have found no significant impact on sleep parameters. exodusbiotechnologies.compixyportal.com This variability suggests that this compound's effects on sleep may be context-dependent. exodusbiotechnologies.com Research continues to hypothesize that the peptide might impact sleep architecture and quality through interactions with specific brain structures. corepeptides.com
Investigations into Mitochondrial Activity and Hypoxic Responses
Investigations have explored this compound's potential role in modulating mitochondrial activity, particularly under hypoxic conditions. exodusbiotechnologies.commissioncriticalwellness.compixyportal.com Findings from studies involving rats subjected to short-term hypoxia suggest that this compound may alter mitochondrial activity in this environment. missioncriticalwellness.compixyportal.com This effect is hypothesized to contribute to the peptide's potential cytoprotective and anti-aging properties by preserving mitochondrial oxidative phosphorylation under low oxygen conditions. exodusbiotechnologies.compixyportal.comaminopharm.com The ability of this compound to potentially maintain oxidative phosphorylation even during hypoxia could be relevant in conditions like stroke and heart attack by helping to offset metabolic damage caused by oxygen deprivation and protecting tissue. pixyportal.com Research indicates that an increase in outer mitochondrial channel activity is an early event in the neuronal response to hypoxia, and this increased activity may contribute to the decline in synaptic function during hypoxia. nih.gov
Theoretical Implications for Mood Disorders and Monoamine Dysregulation
The observed effects of this compound on mitochondrial activity in hypoxic settings have led researchers to investigate its potential implications for mood disorders, particularly depression. peptidesciences.commissioncriticalwellness.compixyportal.com The finding that this compound may restrict changes in monoamine oxidase type A (MAO-A) and serotonin (B10506) levels suggests a potential mechanism by which the peptide could influence depressive states. peptidesciences.compixyportal.com Analysis of cerebrospinal fluid from patients with major depression has revealed decreased levels of this compound compared to control groups, further supporting a potential link. peptidesciences.compixyportal.com The monoaminergic hypothesis of mood disorders posits that imbalances in monoaminergic neurotransmitters, such as norepinephrine (B1679862), serotonin, and dopamine, contribute to conditions like depression and mania. psychiatryinvestigation.orgnih.govnih.gov MAOIs, which inhibit the degradation of monoamines, are used as antidepressants. mdpi.com While the exact mechanisms underlying mood disorders are complex and multifactorial, research into this compound's interaction with monoamine levels and mitochondrial function provides a theoretical basis for its potential involvement. nih.govmdpi.com
Frameworks for Understanding Neuronal Survival, Inflammation, and Oxidative Stress
This compound is being investigated within frameworks that explore its potential to influence neuronal survival, inflammation, and oxidative stress. invivochem.compeptidesciences.complanetpeptide.com this compound is described as a neuropeptide with antioxidant and anxiolytic properties. invivochem.comjm-bio.comchemicalbook.com Research indicates that this compound can increase the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD) in the liver homogenate of rats subjected to acute stress, although the effects can be dose-dependent. invivochem.comjm-bio.comchemsrc.com Oxidative stress and inflammation are closely linked and are considered significant pathological hallmarks of neurodegenerative diseases. mdpi.comnih.gov Increased levels of reactive oxygen species (ROS) can promote inflammatory signaling pathways. ital.sp.gov.br Peptides, including those derived from food, have shown neuroprotective effects by potentially preventing the activation of oxidative, inflammatory, and apoptotic pathways in neuronal cells. ital.sp.gov.brfrontiersin.orgmdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid content. mdpi.comital.sp.gov.br Mitochondrial dysfunction can lead to increased ROS production, contributing to a cycle of neuronal damage and inflammation. nih.govfrontiersin.org this compound's potential to enhance antioxidant defenses and modulate mitochondrial activity suggests its relevance in research concerning neuroprotection and the mitigation of damage caused by oxidative stress and inflammation. exodusbiotechnologies.compixyportal.commdpi.com
Ligand Bias and Differential Signaling Pathway Activation
While not explicitly detailed for this compound in the provided search results, the concept of ligand bias and differential signaling pathway activation is a relevant theoretical framework in peptide and receptor research. G protein-coupled receptors (GPCRs), which are targets for many peptides, can exhibit biased signaling, where different ligands selectively stabilize distinct receptor conformations. nih.govnih.gov This can lead to the differential engagement of downstream signaling partners, such as various G proteins or β-arrestin pathways, resulting in unique cellular outcomes. nih.govresearchgate.net Understanding ligand bias is considered important for developing drugs with more precise and potentially beneficial effects by selectively activating desirable pathways while avoiding those associated with adverse effects. nih.gov Although specific research on this compound's ligand bias was not found, this framework provides a theoretical lens through which its interactions with potential receptors and subsequent intracellular signaling could be investigated.
Future Avenues and Emerging Directions in Emideltide Research
Further Elucidation of Remaining Unidentified Biological Functions
While Emideltide has been studied for its effects on sleep and neuroendocrine systems, evidence suggests it may possess additional, as yet unidentified, biological functions. Continued research is necessary to explore these potential roles. This includes investigating its interactions with various physiological systems beyond those currently established. The diverse observed effects of this compound in research models, such as its influence on electrophysiological activity, circadian and locomotor patterns, hormonal levels, and psychological performance, highlight the breadth of potential biological functions awaiting further discovery. lifetein.com
In-Depth Characterization of Detailed Molecular Mechanisms
A comprehensive understanding of how this compound exerts its effects at the molecular level is a critical area for future research. This involves detailed characterization of its interactions with neuropeptide receptors and the downstream signaling pathways it influences. researchscientific.co.uk Research into this compound's biochemical interactions and receptor targeting within experimental frameworks is ongoing. researchscientific.co.uk Further studies are needed to fully map the intricate molecular cascades initiated by this compound binding and how these lead to the observed physiological outcomes.
Exploration of Specific Neurodegenerative Pathways in Preclinical Models
Given this compound's influence on the central nervous system and its potential neuroprotective properties suggested by some research, exploring its effects on specific neurodegenerative pathways in preclinical models represents a significant future direction. exodusbiotechnologies.comcorepeptides.com Research in neurodegenerative disorders often utilizes various models, including murine models and human-induced pluripotent stem cell (hiPSC) technology, to study disease mechanisms and evaluate potential therapeutic agents. nih.govnih.govmdpi.com Investigating how this compound interacts with the molecular and cellular processes implicated in diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions using these preclinical models could reveal its therapeutic potential in this area. corepeptides.comnih.govnih.govmdpi.com
Development of Novel Synthetic Analogs and Derivatives
The development of novel synthetic analogs and derivatives of this compound is an important avenue for research aimed at potentially enhancing its desired properties, improving stability, or targeting specific pathways. regulations.gov Modifying the peptide sequence or structure could lead to compounds with altered pharmacokinetic profiles or increased specificity for particular receptors or biological targets. Research into synthetic peptides often involves considering the impact of manufacturing processes on impurity profiles and stability, which is crucial for developing high-quality analogs. regulations.govregulations.gov
Integration with Advanced Structural Biology Techniques (e.g., Cross-linking Mass Spectrometry for Peptide Structure)
Integrating advanced structural biology techniques, such as cross-linking mass spectrometry (XL-MS), is crucial for gaining a deeper understanding of this compound's three-dimensional structure and how it interacts with other biomolecules. researchgate.netacs.orgtechnologynetworks.comnih.govscilifelab.se XL-MS can provide insights into the spatial arrangement of proteins and peptides and identify interaction sites. biorxiv.orgbiorxiv.orgnih.govresearchgate.net Applying such techniques to this compound could help elucidate its conformation in different environments and when bound to potential targets, contributing to the characterization of its molecular mechanisms. researchgate.netacs.orgbiorxiv.orgresearchgate.netresearchgate.netscielo.org.mx Structural biology techniques, including mass spectrometry, are essential for understanding the molecular basis of biological functions and interactions. technologynetworks.comnih.govscilifelab.seinstruct-eric.org
Further Research into Metabolic Regulation and Interconnected Biochemical Pathways
This compound's potential influence on metabolic processes and its interactions with interconnected biochemical pathways warrant further investigation. researchscientific.co.ukexodusbiotechnologies.compeptidesciences.com Research into metabolic regulation often involves studying complex networks of chemical reactions facilitated by enzymes. mdpi.comtaylorandfrancis.complos.org Exploring how this compound might modulate these pathways could uncover roles in metabolic health or disease. Studies on other peptides have demonstrated roles in regulating metabolism and influencing the accumulation of various metabolites. biorxiv.org Understanding this compound's place within these intricate biochemical networks is a key area for future research. mdpi.comtaylorandfrancis.complos.orgnih.gov
Investigating Potential for Combination Research Therapies
Exploring the potential for this compound to be used in combination research therapies with other compounds is another emerging direction. Research in various fields is investigating the synergistic potential of combining different agents to achieve enhanced effects or target multiple pathways simultaneously. corepeptides.com While specific combination therapies involving this compound are in the early stages of exploration, investigating its interactions and potential synergistic effects with other research compounds relevant to its observed biological activities could open new avenues for investigation.
Q & A
Q. How to validate this compound's purity and stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH, analyzing degradation via HPLC-UV/PDA. Use mass spectrometry to identify degradation products. For long-term stability, employ Arrhenius equation modeling to predict shelf life. Publish full chromatographic conditions and validation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
